![molecular formula C23H21ClN4O2 B12644571 2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12644571.png)
2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]- is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, a chloro group at the 7th position, a hydroxy group at the 4th position, a pyrazolyl group at the 3rd position, and a pyrrolidinylphenyl group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the quinolinone core, followed by the introduction of the chloro, hydroxy, pyrazolyl, and pyrrolidinylphenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and coupling reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while substitution of the chloro group with an amine forms an amino derivative.
Applications De Recherche Scientifique
2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions. The presence of multiple functional groups allows it to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-
- 2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-phenyl-
Uniqueness
The unique combination of functional groups in 2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]- distinguishes it from similar compounds. The presence of the 3-methyl-1H-pyrazol-1-yl group and the 4-(1-pyrrolidinyl)phenyl group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C23H21ClN4O2 |
|---|---|
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
7-chloro-4-hydroxy-3-(3-methylpyrazol-1-yl)-6-(4-pyrrolidin-1-ylphenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C23H21ClN4O2/c1-14-8-11-28(26-14)21-22(29)18-12-17(19(24)13-20(18)25-23(21)30)15-4-6-16(7-5-15)27-9-2-3-10-27/h4-8,11-13H,2-3,9-10H2,1H3,(H2,25,29,30) |
Clé InChI |
LKZULKVBUILXDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)C4=CC=C(C=C4)N5CCCC5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



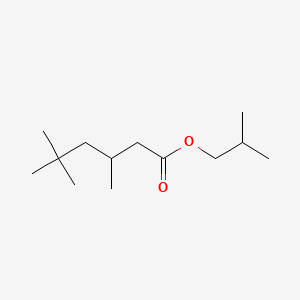
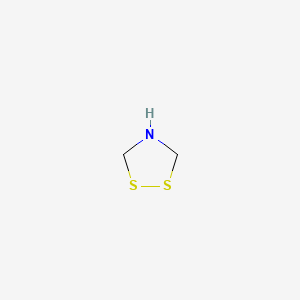
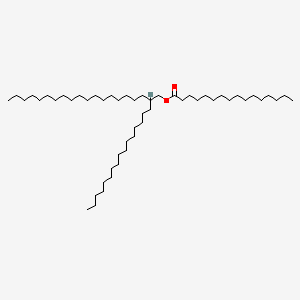


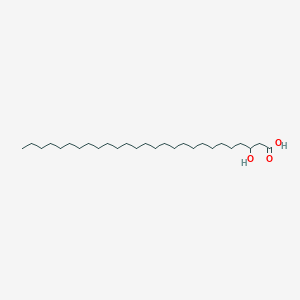
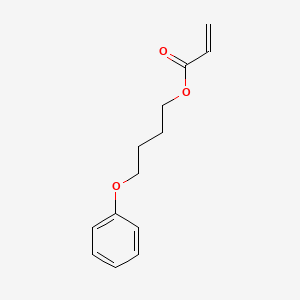
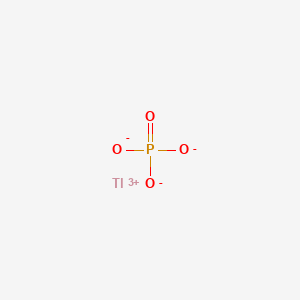

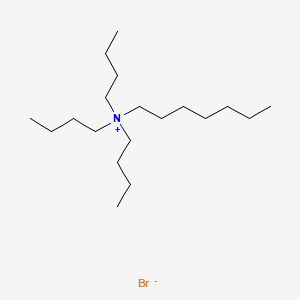


![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
